molecular formula C10H17ClN2O3S B14345380 N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide CAS No. 97961-36-9

N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide

Cat. No.: B14345380
CAS No.: 97961-36-9
M. Wt: 280.77 g/mol
InChI Key: WHSIPNNDARSVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide is an organic compound with a complex structure that includes a nitroethenyl group, a sulfanyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 1-chloro-2-nitroethene with a sulfanylpropylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The final step involves the acylation of the resulting intermediate with 2,2-dimethylpropanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1-Bromo-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide
  • N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylbutanamide

Uniqueness

N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

97961-36-9

Molecular Formula

C10H17ClN2O3S

Molecular Weight

280.77 g/mol

IUPAC Name

N-[3-(1-chloro-2-nitroethenyl)sulfanylpropyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C10H17ClN2O3S/c1-10(2,3)9(14)12-5-4-6-17-8(11)7-13(15)16/h7H,4-6H2,1-3H3,(H,12,14)

InChI Key

WHSIPNNDARSVRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCSC(=C[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.